Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)-
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Overview
Description
Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a trimethylstannyl group at the 4-position and an isopropyl group at the 2-position of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- typically involves the stannylation of a quinoline precursor. One common method is the palladium-catalyzed stannylation reaction, where a quinoline derivative is reacted with a trimethylstannyl reagent in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a suitable solvent, such as toluene or tetrahydrofuran.
Industrial Production Methods
Industrial production of Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives, depending on the substituent introduced.
Scientific Research Applications
Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Quinoline, 2-(3,5-dimethylphenyl)-7-(1-methylethyl)-
- Quinoline, 3-(1-methylethyl)-2-(2-methylpropyl)-
Uniqueness
Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and properties. This functional group allows for specific types of chemical transformations, such as stannylation and cross-coupling reactions, which are not possible with other quinoline derivatives. Additionally, the isopropyl group at the 2-position enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal chemistry and material science.
Properties
CAS No. |
678982-28-0 |
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Molecular Formula |
C15H21NSn |
Molecular Weight |
334.04 g/mol |
IUPAC Name |
trimethyl-(2-propan-2-ylquinolin-4-yl)stannane |
InChI |
InChI=1S/C12H12N.3CH3.Sn/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11;;;;/h3-6,8-9H,1-2H3;3*1H3; |
InChI Key |
CTFBTYWRWAVSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)[Sn](C)(C)C |
Origin of Product |
United States |
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